molecular formula C20H19FN2O2S B2565692 N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide CAS No. 1421478-29-6

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B2565692
CAS RN: 1421478-29-6
M. Wt: 370.44
InChI Key: VGNVPLDHAGOSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, such as N-phenyl-(2-aminothiazol-4-yl)acetamides and other acetamide derivatives, which are evaluated for their biological activities and potential therapeutic applications .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that yield various acetamide derivatives with potential biological activities. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides includes the preparation of phenoxypropanolamine moieties and evaluation against human adrenergic receptors . Similarly, the synthesis of a potent and selective competitive 5-HT2A antagonist involves a three-step process with a significant overall yield . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals specific interplanar angles between amide groups, which are important for their pharmacological properties . These structural insights are valuable for understanding how modifications in the acetamide backbone could affect the activity of this compound.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can lead to the formation of various heterocycles and other products. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic compounds, demonstrating the versatility of acetamide derivatives in chemical reactions . This knowledge can be applied to predict the reactivity of this compound under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bonds and other non-covalent interactions in the crystal structures of these compounds affects their physical properties and could also impact the pharmacokinetics of the compounds . These properties are essential for the development of this compound as a potential drug candidate.

Scientific Research Applications

Antibacterial Agents

Oxazolidinones, including compounds structurally related to the query, have been studied for their unique mechanism of bacterial protein synthesis inhibition. Novel analogs have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, without rapid resistance development, showcasing their potential as new antibacterial agents (Zurenko et al., 1996).

Enzyme Inhibitory Activities

Compounds incorporating the thiazole motif have been synthesized and evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Such studies are crucial for developing new therapeutic agents for conditions associated with enzyme dysfunction (Virk et al., 2018).

Radioligands for Imaging

Research into positron-emitter labeled ligands for peripheral benzodiazepine receptor (PBR) has led to the development of compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for imaging PBR density in the brain. Such compounds have applications in neurology and oncology for diagnosing and studying diseases (Zhang et al., 2003).

Anticancer Agents

The synthesis and biological evaluation of thiazole derivatives have identified compounds with selective cytotoxicity against cancer cell lines, demonstrating the potential for thiazole-based compounds in cancer therapy. Such studies contribute to the development of new anticancer agents with improved efficacy and selectivity (Evren et al., 2019).

Herbicide Analysis

The detection and analysis of herbicides and their degradates in natural water highlight the environmental applications of related compounds. Studies focusing on the transport and degradation pathways of herbicides contribute to our understanding of environmental pollution and aid in developing strategies for pollution control (Zimmerman et al., 2002).

properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-13-18(26-20(23-13)15-8-4-5-9-16(15)21)12-22-19(24)11-14-7-3-6-10-17(14)25-2/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNVPLDHAGOSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.